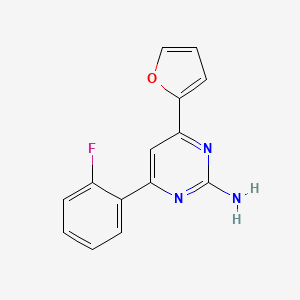![molecular formula C13H10F3NO3 B6345484 2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester CAS No. 773089-45-5](/img/structure/B6345484.png)
2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester (2-Cyano-3-TFMP-2-PE) is a synthetic compound that has a wide range of applications in scientific research. It is used as a reagent, an inhibitor, and a catalyst in various biochemical and physiological studies. In
Scientific Research Applications
2-Cyano-3-TFMP-2-PE has been used in numerous scientific research applications, including as a reagent for the synthesis of other compounds, as an inhibitor of enzymes, and as a catalyst in biochemical and physiological studies. It has been used to study the inhibition of the enzyme acetylcholinesterase, the inhibition of the enzyme acetylcholine esterase, the inhibition of the enzyme monoamine oxidase, and the inhibition of the enzyme tyrosinase. Additionally, it has been used to study the inhibition of the enzyme sialidase, the inhibition of the enzyme lipase, and the inhibition of the enzyme nitric oxide synthase.
Mechanism of Action
2-Cyano-3-TFMP-2-PE acts as an inhibitor of enzymes by blocking the active site of the enzyme and preventing it from binding to its substrate. This inhibition occurs through a non-covalent interaction between the compound and the enzyme. Additionally, the compound can act as a catalyst in biochemical and physiological studies, by increasing the rate of a reaction without being consumed in the process.
Biochemical and Physiological Effects
2-Cyano-3-TFMP-2-PE has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, it has been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin pigment.
Advantages and Limitations for Lab Experiments
The use of 2-Cyano-3-TFMP-2-PE in lab experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in experiments. One limitation is that it can be toxic in high concentrations, so it must be used with caution in experiments. Additionally, it can have a variety of side effects, so it must be used with care in experiments.
Future Directions
For research include exploring the potential therapeutic applications of the compound, as well as investigating its potential use as an inhibitor of other enzymes. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound on different organisms. Finally, further research could be conducted to explore the potential for 2-Cyano-3-TFMP-2-PE to be used as a catalyst in biochemical and physiological studies.
Synthesis Methods
2-Cyano-3-TFMP-2-PE can be synthesized by a two-step reaction. The first step involves the reaction of 4-(trifluoromethoxy)benzaldehyde with ethyl cyanoacetate in the presence of sodium hydroxide to form 2-cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester. The second step involves the esterification of the acid with ethanol and a catalytic amount of sulfuric acid to form the desired compound.
properties
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)20-13(14,15)16/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEXNRWBPWMFSI-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)OC(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

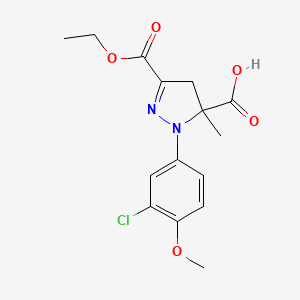
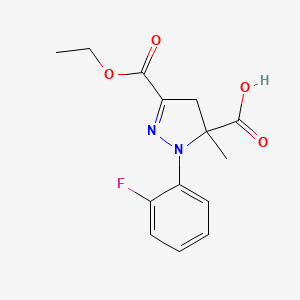

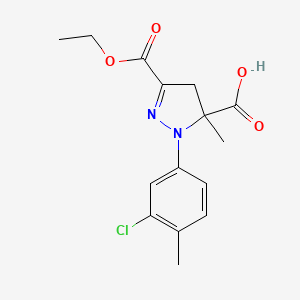
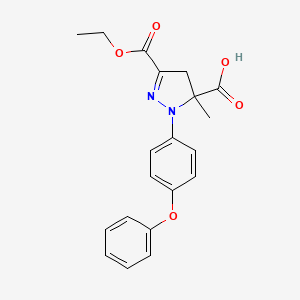
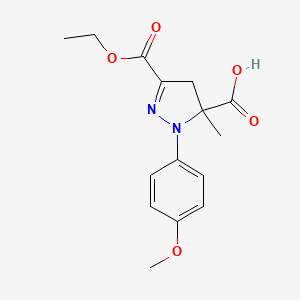

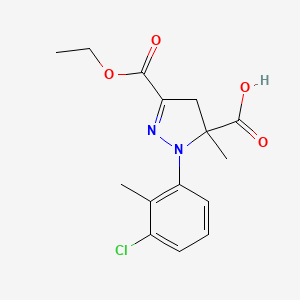



![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345475.png)
